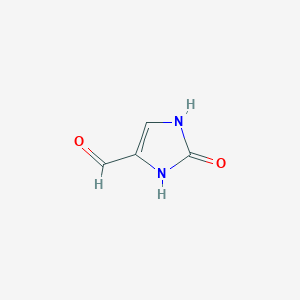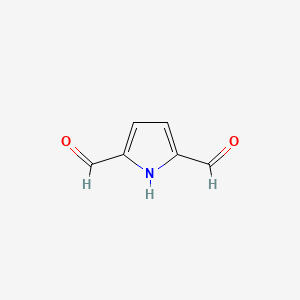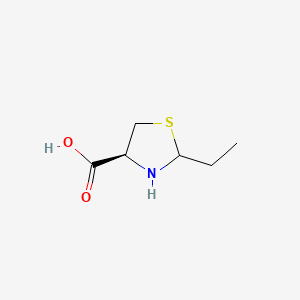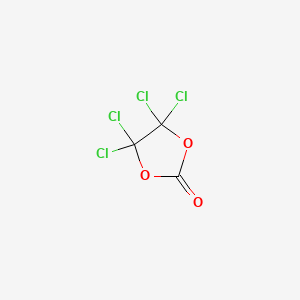
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pyrethroid Exposure and Public Health
Pyrethroids are a class of insecticides widely utilized in agriculture and household settings. The study by Dereumeaux et al. (2018) evaluated the exposure of pregnant French women to pyrethroid metabolites, considering the potential effects of pesticides on fetal development. The research specifically measured urinary levels of various pyrethroid metabolites, including cyclopropane-carboxylic acid derivatives. The findings suggest that exposure pathways to pyrethroids are not only dietary but also through factors like smoking during pregnancy, fish consumption, alcohol intake, domestic pesticide use, and residential proximity to crops, underscoring the multifaceted nature of pesticide exposure in daily life. This study highlights the significance of understanding the exposure levels and factors contributing to the presence of pyrethroid metabolites in humans for public health assessment and policy development (Dereumeaux et al., 2018).
Pyrethroid Exposure in Children
Babina et al. (2012) conducted a cross-sectional study to understand the extent of environmental exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, known as developmental neurotoxicants, especially in young children in South Australia. The study identified pyrethroid metabolites in urine samples, including cyclopropane-carboxylic acid derivatives, as direct indicators of exposure. The research underscores the need for detailed studies on pesticide exposure, particularly in children, to potentially reduce or eliminate exposure sources (Babina et al., 2012).
Environmental Exposure to Plasticizers
Silva et al. (2013) explored the environmental exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates such as DEHP and DINP. The study analyzed urine samples from U.S. adults and detected oxidative metabolites of DINCH, suggesting these metabolites can serve as biomarkers for DINCH exposure assessment, even at environmental exposure levels. This research is crucial for understanding the exposure to alternative plasticizers and their potential health implications (Silva et al., 2013).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8-3-4-10(7-9(8)2)17(15,16)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUHEORSHLSIJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2(CC2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357167 |
Source


|
| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505071-93-2 |
Source


|
| Record name | Cyclopropanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505071-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














